4,8-Dichloro-6-fluoroquinoline
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Overview
Description
4,8-Dichloro-6-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. The quinoline ring system is known for its wide range of biological activities and applications in medicinal chemistry. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its chemical properties and biological activities, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloro-6-fluoroquinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,8-dichloroquinoline with a fluorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the temperature gradually increased to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes steps such as halogenation, cyclization, and purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4,8-Dichloro-6-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, where the fluorine atom can be replaced by other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Electrophilic Substitution: Reagents such as bromine or iodine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4,8-diamino-6-fluoroquinoline .
Scientific Research Applications
4,8-Dichloro-6-fluoroquinoline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,8-Dichloro-6-fluoroquinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of essential cellular processes. For example, it may inhibit DNA gyrase, an enzyme critical for DNA replication in bacteria, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
- 4,8-Dichloroquinoline
- 6-Fluoroquinoline
- 2,4-Dichloro-6-fluoroquinoline
Comparison: 4,8-Dichloro-6-fluoroquinoline is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical and biological properties. Compared to 4,8-Dichloroquinoline, the addition of a fluorine atom enhances its biological activity. Similarly, compared to 6-Fluoroquinoline, the presence of chlorine atoms increases its reactivity in nucleophilic substitution reactions .
Properties
IUPAC Name |
4,8-dichloro-6-fluoroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-7-1-2-13-9-6(7)3-5(12)4-8(9)11/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMKUTLGWKEDLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Cl)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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